5-(Phenylmethoxy)-D-norvaline
Description
5-(Phenylmethoxy)-D-norvaline is a synthetic amino acid derivative characterized by a D-configuration and a phenylmethoxy (-OCH₂C₆H₅) substituent at the 5-position of the norvaline backbone. The phenylmethoxy group distinguishes it from other norvaline derivatives, which often feature phosphono, dioxolane, or bulky aromatic substituents.
Properties
IUPAC Name |
(2R)-2-amino-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c13-11(12(14)15)7-4-8-16-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2,(H,14,15)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQHBPGMXDWMAZ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCCC[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylmethoxy)-D-norvaline typically involves the protection of the amino group of D-norvaline, followed by the introduction of the phenylmethoxy group. One common method involves the use of benzyl bromide as the phenylmethoxy source. The reaction is carried out in the presence of a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylmethoxy)-D-norvaline can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form corresponding phenylmethoxy derivatives.
Reduction: The compound can be reduced to remove the phenylmethoxy group, yielding D-norvaline.
Substitution: The phenylmethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Phenylmethoxy derivatives with oxidized functional groups.
Reduction: D-norvaline.
Substitution: Compounds with new functional groups replacing the phenylmethoxy group.
Scientific Research Applications
5-(Phenylmethoxy)-D-norvaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Phenylmethoxy)-D-norvaline involves its interaction with specific molecular targets. The phenylmethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and protein synthesis.
Comparison with Similar Compounds
D-Norvaline (Unmodified)
5-Phosphono-D-Norvaline
- Structure: Phosphono (-PO₃H₂) group at the 5-position .
- Molecular Weight : 195.13 g/mol.
- Key Activity : Acts as an NMDA receptor antagonist (e.g., AP5, APV), modulating neuronal signaling .
- Comparison: The phosphono group introduces negative charge at physiological pH, reducing membrane permeability compared to the neutral phenylmethoxy group. This compound targets ion channels rather than bacterial enzymes.
5-(1,3-Dioxolan-2-yl)-D-Norvaline Derivative
- Structure : 1,3-Dioxolane ring at the 5-position (cyclic ketal) .
- Molecular Weight : 289.33 g/mol.
- Key Activity: No direct biological data, but the dioxolane group may improve metabolic stability or serve as a prodrug moiety.
- Comparison : The dioxolane ring increases polarity and may hydrolyze in acidic environments, unlike the stable phenylmethoxy ether.
5-(3-Methylphenyl)-5,5-Diphenyl-D-Norvaline
- Structure : Bulky 3-methylphenyl and diphenyl substituents at the 5-position .
- Molecular Weight : 359.47 g/mol.
- Comparison : The bulky substituents may hinder enzymatic binding compared to the smaller phenylmethoxy group, reducing antimicrobial efficacy but increasing specificity for hydrophobic targets.
Fmoc-D-Nva(5-Phenyl)-OH
- Structure: Fmoc-protected amino group and phenyl substituent at the 5-position .
- Molecular Weight : 415.5 g/mol.
- Key Activity : Used in peptide synthesis; the Fmoc group facilitates solid-phase coupling.
- Comparison : The phenyl group mimics phenylmethoxy but lacks the ether oxygen, altering electronic properties. This derivative is primarily a synthetic intermediate rather than a therapeutic agent.
Data Tables
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Table 2: Physicochemical Properties
| Compound | LogP* | Solubility (Water) | Stability |
|---|---|---|---|
| This compound | ~2.5 | Low | High (ether bond) |
| 5-Phosphono-D-Norvaline | ~-1.0 | High | Moderate (acid-labile) |
| 5-(1,3-Dioxolan-2-yl)-D-Norvaline | ~1.8 | Moderate | Low (hydrolyzable) |
*Predicted using substituent contributions.
Research Findings and Implications
- Antimicrobial Potential: The unmodified D-norvaline’s efficacy against MRSA suggests that this compound could be optimized for enhanced bioavailability while retaining enzyme inhibition.
- Neurological Applications: 5-Phosphono-D-norvaline’s NMDA antagonism highlights how substituent choice redirects activity from antimicrobial to neurological targets.
- Synthetic Utility: Fmoc-protected derivatives underscore the role of this compound as a building block in peptide therapeutics.
Biological Activity
5-(Phenylmethoxy)-D-norvaline is a unique organic compound classified as an amino acid derivative. It features both a phenyl and a methoxy group, which significantly influence its chemical reactivity and biological activity. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential applications as an enzyme inhibitor and in drug development.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure consists of a D-norvaline backbone with a phenylmethoxy substituent, which enhances its binding affinity to biological targets.
This compound exhibits its biological effects primarily through interactions with specific molecular targets. The presence of the phenylmethoxy group can enhance the compound's binding affinity to enzymes or receptors, leading to modulation of their activity. The following pathways are involved in its mechanism:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic processes.
- Signal Transduction : It can influence signaling pathways that regulate cellular functions.
- Protein Interactions : The compound may alter protein-protein interactions, impacting various biological processes.
In Vitro Studies
Research has shown that this compound demonstrates significant activity against various biological targets. For instance, studies indicate its potential role in inhibiting protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways.
| Compound | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | Protein Tyrosine Phosphatase B (mPTPB) | < 20 | Highly selective over mammalian PTPs |
Case Studies
- Enzyme Inhibition : A study demonstrated that this compound inhibited mPTPB with an IC50 value significantly lower than 20 nM, showcasing its potency as a selective inhibitor compared to other compounds in the same class .
- Therapeutic Potential : In a therapeutic context, the compound has been investigated for its ability to reverse immune responses altered by bacterial phosphatases, indicating its potential application in treating infections like tuberculosis .
- Chemical Reactivity : The phenylmethoxy group allows for various chemical reactions, such as oxidation and substitution, which can be exploited to develop new derivatives with enhanced biological activities.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound | Functional Groups | Biological Activity |
|---|---|---|
| 5-(Methoxy)-D-norvaline | Methoxy only | Moderate enzyme inhibition |
| 5-(Ethoxy)-D-norvaline | Ethoxy only | Lower selectivity |
| 5-(Phenyl)-D-norvaline | Phenyl only | Limited biological applications |
The dual functionality of the phenyl and methoxy groups in this compound enhances its reactivity and selectivity compared to these analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
